molecular formula C36H26N4O2 B11545573 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[3-(4-methyl-1,3-benzoxazol-2-yl)aniline]

N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[3-(4-methyl-1,3-benzoxazol-2-yl)aniline]

Cat. No.: B11545573
M. Wt: 546.6 g/mol
InChI Key: DZVXHJHYTPWORM-UHFFFAOYSA-N
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Description

(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE is a complex organic compound characterized by the presence of benzoxazole and phenyl groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE typically involves the following steps:

    Formation of Benzoxazole Derivatives: The initial step involves the synthesis of 4-methyl-1,3-benzoxazole derivatives through a cyclization reaction of o-aminophenol with acetic acid.

    Aldol Condensation: The benzoxazole derivatives are then subjected to aldol condensation with benzaldehyde derivatives to form the intermediate compounds.

    Schiff Base Formation: The final step involves the formation of the Schiff base by reacting the intermediate compounds with aniline derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE
  • **(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE

Uniqueness

The uniqueness of (E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-{4-[(E)-{[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]PHENYL}METHANIMINE lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C36H26N4O2

Molecular Weight

546.6 g/mol

IUPAC Name

N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-[4-[[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenyl]methanimine

InChI

InChI=1S/C36H26N4O2/c1-23-7-3-13-31-33(23)39-35(41-31)27-9-5-11-29(19-27)37-21-25-15-17-26(18-16-25)22-38-30-12-6-10-28(20-30)36-40-34-24(2)8-4-14-32(34)42-36/h3-22H,1-2H3

InChI Key

DZVXHJHYTPWORM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)C=NC5=CC=CC(=C5)C6=NC7=C(C=CC=C7O6)C

Origin of Product

United States

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